molecular formula C23H22I2O5 B12461178 5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B12461178
M. Wt: 632.2 g/mol
InChI Key: ONLPPVHVFDNXPB-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes benzyloxy, diiodobenzylidene, tert-butyl, and dioxane-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.

    Introduction of the diiodobenzylidene group: This step involves the iodination of a benzylidene precursor using iodine and a suitable oxidizing agent.

    Formation of the dioxane-dione ring: This is typically achieved through a cyclization reaction involving a dicarbonyl compound and a suitable nucleophile under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The diiodobenzylidene group can be reduced to form a dihydro derivative.

    Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines (NH2R) and thiols (RSH).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving iodine.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The diiodobenzylidene group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(Benzyloxy)-3-chlorobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with a chlorine atom instead of iodine.

    5-(4-(Benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione: Contains a benzyloxy group and a different core structure.

Uniqueness

5-[4-(Benzyloxy)-3,5-diiodobenzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of both benzyloxy and diiodobenzylidene groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C23H22I2O5

Molecular Weight

632.2 g/mol

IUPAC Name

2-tert-butyl-5-[(3,5-diiodo-4-phenylmethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C23H22I2O5/c1-22(2,3)23(4)29-20(26)16(21(27)30-23)10-15-11-17(24)19(18(25)12-15)28-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

ONLPPVHVFDNXPB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=CC=C3)I)C(=O)O1)C(C)(C)C

Origin of Product

United States

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